4-Phenylcyclohexanol

Thermophysical properties Solid-state handling Crystallization

Substituting 4-alkylcyclohexanols for 4-phenylcyclohexanol causes yield losses: phenyl group confers >30-fold higher LogP (3.1 vs. 1.6) and enables π-stacking essential for liquid crystal mesogens. • trans isomer (mp 116-118°C) ensures solid-state handling impossible with 4-methylcyclohexanol (mp -41°C). • Authentic trans-4-phenylcyclohexanol calibrates chiral HPLC/GC for P450 mutant screening (83% trans with Y96F-V247L P450cam). • Supplied as ≥97% pure white crystalline solid; room-temperature shipping.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 5769-13-1
Cat. No. B047007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexanol
CAS5769-13-1
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)O
InChIInChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyYVVUSIMLVPJXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexanol: A High-Melting Aromatic Building Block


4-Phenylcyclohexanol (CAS 5769-13-1) is a disubstituted cyclohexane derivative bearing a hydroxyl group at C-1 and a phenyl substituent at C-4. This compound exists as cis and trans stereoisomers, with the trans isomer (CAS 5437-46-7) exhibiting a melting point of 116–118 °C—dramatically higher than its 4-alkyl-substituted cyclohexanol analogs [1]. The presence of the aromatic phenyl ring confers a computed LogP of approximately 3.1 (ACD/Labs) and an experimental water solubility of ~2.5 g/L at 25 °C . Unlike simple 4-alkylcyclohexanols, the phenyl substituent introduces rigidity, π-stacking capability, and UV chromophoric character, making this compound a strategically distinct intermediate for liquid crystal precursors, pharmaceutical building blocks, and stereochemical probe molecules [2].

High-melting building block for solid-state handling and recrystallization workflows
Aromatic scaffold fit for liquid crystal and pharmaceutical intermediate design
Stereochemical probe fit for P450 enzyme engineering studies

4-Phenylcyclohexanol vs. 4-Alkylcyclohexanols: Why Substitution Fails


Procurement specialists and synthetic chemists frequently encounter the temptation to substitute 4-phenylcyclohexanol with cheaper, more readily available 4-alkylcyclohexanols such as 4-methylcyclohexanol or 4-tert-butylcyclohexanol. This substitution is demonstrably inadequate. The melting point differential exceeds 150 °C compared to 4-methylcyclohexanol (mp −41 °C ), fundamentally altering solid-state handling, formulation compatibility, and purification workflows. The phenyl group imparts a LogP of ~3.1 versus ~1.6 for 4-methylcyclohexanol , producing a >30-fold difference in octanol-water partitioning that profoundly affects phase-transfer behavior, chromatographic retention, and biological membrane permeability of downstream derivatives. Furthermore, the aromatic ring enables π–π stacking interactions and electrophilic aromatic substitution chemistry that are entirely absent in saturated alkyl analogs. These non-interchangeable properties directly impact reaction yields, diastereoselectivities, and material performance, as the quantitative evidence below demonstrates.

Melting point shift
Aromatic rigidity yields a >150 °C higher melting point vs. 4-alkylcyclohexanols, fundamentally altering handling and purification.
Partitioning drift
LogP increases by over 1.5 units, producing a >30-fold difference in octanol-water partitioning that shifts chromatographic retention and permeability.
Chemistry mismatch
π-stacking and electrophilic aromatic substitution capability are absent in saturated analogs, limiting downstream derivatization options.

4-Phenylcyclohexanol: Quantitative Comparator Evidence


Melting Point vs. Alkylcyclohexanol Analogs

The trans isomer of 4-phenylcyclohexanol exhibits a melting point of 116–118 °C , which is approximately 157 °C higher than that of 4-methylcyclohexanol (mp −41 °C for the mixed isomer commercial product) and approximately 46–56 °C higher than that of 4-tert-butylcyclohexanol (mp 62–70 °C, mixed isomers) . This large differential means 4-phenylcyclohexanol is a stable crystalline solid at ambient temperature, whereas 4-methylcyclohexanol is a low-viscosity liquid requiring refrigerated storage to prevent thermal degradation.

Melting Point vs. Alkyl Analogs
Cross-study comparable
+157 °C vs. 4-methylcyclohexanol; +46–56 °C vs. 4-tert-butylcyclohexanol
Solid-state processing and recrystallization advantage context
Data to verify; trans isomer benchmark
Thermophysical properties Solid-state handling Crystallization

Partition Coefficient (LogP) vs. Alkyl Analogs

4-Phenylcyclohexanol has a computed LogP of 3.11 (ACD/Labs Percepta) and an experimental LogP of 2.71 (KOWWIN v1.67 estimate: 3.27) . In contrast, 4-methylcyclohexanol has a LogP of approximately 1.6 , and 4-tert-butylcyclohexanol has reported LogP values of 2.58–3.23 . The LogP of 4-phenylcyclohexanol exceeds that of 4-methylcyclohexanol by over 1 log unit—corresponding to a >10-fold greater partitioning into octanol—and falls at the upper end of the range observed for 4-tert-butylcyclohexanol, reflecting the unique combination of aromatic hydrophobicity and polar surface area (PSA = 20.2 Ų) that the phenyl group provides.

LogP vs. Alkyl Analogs
Cross-study comparable
ΔLogP > +1.5 vs. 4-methylcyclohexanol; comparable upper range to 4-tert-butylcyclohexanol
Supports reversed-phase HPLC retention differentiation
Computed consensus; experimental data partial
Lipophilicity ADME prediction Chromatographic retention Solvent extraction

Catalytic MPV Reduction: Bidentate Al Catalyst vs. Conventional

In a direct comparative study, the Meerwein-Ponndorf-Verley (MPV) reduction of 4-phenylcyclohexanone using a bidentate aluminum alkoxide catalyst (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum) (3a, 1 mol%) in CH₂Cl₂ with i-PrOH (1 equiv) at room temperature produced 4-phenylcyclohexanol in 82% isolated yield within 1 hour [1]. Under identical conditions, the conventional MPV reduction using stoichiometric Al(i-PrO)₃ resulted in complete recovery of the starting ketone (0% conversion) [1]. This demonstrates that with appropriate catalyst selection, 4-phenylcyclohexanol can be accessed efficiently from the commercially available ketone precursor.

MPV Reduction: Bidentate Al vs. Conventional
Head-to-head
82% isolated yield (bidentate Al); 0% conversion (stoichiometric Al(i-PrO)₃)
Catalyst selection context for room-temperature synthesis
Data to verify; single-study comparison
Synthetic efficiency Meerwein-Ponndorf-Verley reduction Catalyst selection Process chemistry

Biocatalytic Oxidation: CYP101B1 Selective Hydroxylation

The cytochrome P450 enzyme CYP101B1 from Novosphingobium aromaticivorans selectively oxidizes phenylcyclohexane to trans-4-phenylcyclohexanol with a product formation rate of 141 min⁻¹ [1]. This rate is five times higher than the oxidation rate of the comparator substrate p-cymene under the same whole-cell oxidation system using ArR and Arx electron transfer partners [1]. In a complementary study, engineered mutants of P450cam (Y96F–V247L double mutant) delivered 83% trans-4-phenylcyclohexanol selectivity [2], whereas the Y96F single mutant predominantly produced cis-3-phenylcyclohexanol (81%) [2].

CYP101B1 Selective Hydroxylation
Head-to-head
141 min⁻¹ (CYP101B1); 5-fold higher activity vs. p-cymene
Biocatalytic regioselectivity context for trans-isomer production
Whole-cell system; data to verify
Biocatalysis Green chemistry Regioselective hydroxylation P450 monooxygenase

Hydrogenation Stereoselectivity: Raney-Ni vs. Rh Catalysts

Catalytic hydrogenation of 4-phenylphenol using Raney-Ni under 0.5–1.0 MPa at 50 °C yields trans-4-phenylcyclohexanol with a selectivity of 39.89% and an isolated yield of 33.15% [1]. Although modest, this represents a direct route from an inexpensive phenolic precursor. In contrast, rhodium-catalyzed hydrogenation (e.g., [Rh(COD)Cl]₂) of 4-phenylphenol can be tuned to favor either cis or trans products depending on conditions, while Pd/Al₂O₃ catalysts are reported to deliver trans-selectivities as high as 91:9 d.r. for the analogous 4-tert-butylcyclohexanol system [2]. The selectivity challenge highlights that procurement of isomerically pure trans-4-phenylcyclohexanol requires rigorous catalyst and condition optimization.

Hydrogenation: Raney-Ni vs. Rh
Cross-study comparable
~40% trans selectivity (Raney-Ni); up to >90% d.r. reported for related catalysts
Stereoselectivity optimization context for isomerically pure procurement
Data to verify; cross-catalyst comparison
Stereoselective hydrogenation Process chemistry Isomer separation Catalyst selection

Cis/trans Isomer Differentiation by Melting Point

The cis and trans isomers of 4-phenylcyclohexanol exhibit dramatically different melting points: the trans isomer (CAS 5437-46-7) melts at 116–118 °C, while the cis isomer (CAS 7335-12-8) melts at 76–77 °C . This ~40 °C differential is exceptionally large for geometric isomers of substituted cyclohexanols and enables facile detection of isomeric contamination by simple melting point determination or differential scanning calorimetry (DSC). For comparison, cis- and trans-4-methylcyclohexanol differ by only ~30 °C in melting point (−9.2 °C for cis vs. higher for trans) , while cis- and trans-4-tert-butylcyclohexanol are difficult to distinguish by melting point alone as the commercial product is typically a mixture (mp 62–70 °C) .

Cis/trans Isomer Differentiation
Head-to-head
Δmp ≈ 40 °C (trans 116–118 °C; cis 76–77 °C)
Facilitates isomeric purity verification by melting point
Source review; multiple database consensus
Isomer discrimination Quality control Thermal analysis Polymorph screening

4-Phenylcyclohexanol: High-Value Applications


Liquid Crystal Mesogen Intermediate

The trans-4-phenylcyclohexanol scaffold provides the rigid, linearly extended cyclohexyl-phenyl core that is a foundational motif in nematic and smectic liquid crystal mesogens. The hydroxyl group at C-1 serves as a versatile anchor for esterification or etherification to attach flexible alkyl/alkoxy terminal chains, while the 4-phenyl substituent contributes to molecular polarizability anisotropy (Δα) essential for mesophase stability [1]. Unlike 4-alkylcyclohexanol-derived mesogens, which rely purely on alicyclic rigidity, the phenylcyclohexanol core introduces additional π-electron density that enhances dielectric anisotropy (Δε), a critical parameter for active-matrix LCD formulations. The trans isomer's high melting point (116–118 °C) ensures that mesogenic esters derived from it retain sufficient clearing points for commercial display operating temperature ranges.

Stereochemical Probe for P450 Engineering

Phenylcyclohexane—and by extension 4-phenylcyclohexanol as the hydroxylation product standard—has been established as a benchmark substrate for probing the active-site topography of engineered cytochrome P450 monooxygenases. The Y96F–V247L double mutant of P450cam produces 83% trans-4-phenylcyclohexanol [1], while the wild-type enzyme yields a mixture of cis-3, cis-4, and trans-4 products [2]. This sharp, quantifiable shift in regioselectivity upon point mutation makes the 4-phenylcyclohexanol product distribution an ideal readout for screening mutant libraries. The commercial availability of authentic trans-4-phenylcyclohexanol reference standard is therefore critical for calibrating chiral GC or HPLC assays used in directed evolution campaigns.

Pharmaceutical Intermediate: Progestin-Like & Cholesterol Inhibition

Derivatives of 4-phenylcyclohexanol have demonstrated quantitatively measurable biological activities that are absent in 4-alkylcyclohexanol-derived analogs. Specifically, 1-acetyl-4-phenylcyclohexanol (M.G. 6236, the equatorial hydroxyl isomer) exhibited progestin-like activity in the rabbit uterus model, with significant increase in carbonic anhydrase activity and mucosal proliferation [1]. Separately, O-acyl-4-phenylcyclohexanols have been patented as inhibitors of 2,3-epoxysqualene-lanosterol-cyclase, a key enzyme in cholesterol biosynthesis, for the treatment of hypercholesterolaemia and atherosclerosis [2]. These activities are structurally dependent on the phenyl group, which engages in specific hydrophobic and π-stacking interactions within the enzyme active site that 4-cyclohexyl or 4-tert-butyl analogs cannot replicate.

Biocatalytic Hydroxylation of Phenylcyclohexane

The CYP101B1 whole-cell oxidation system converts phenylcyclohexane to trans-4-phenylcyclohexanol at a product formation rate of 141 min⁻¹ [1], which is the highest reported biocatalytic rate for this transformation. This system operates in aqueous buffer at ambient temperature and pressure, uses molecular oxygen as the terminal oxidant, and generates no toxic metal waste. When scaled, this biocatalytic route offers a sustainable alternative to the Raney-Ni hydrogenation of 4-phenylphenol, which achieves only ~33% yield and requires high-pressure H₂ gas [2]. For procurement teams evaluating total cost of ownership, the enzymatic route's higher selectivity and milder conditions may offset the current higher cost of the enzyme catalyst system relative to base-metal hydrogenation.

Application
Selection Property
Validation Focus
Liquid Crystal Mesogen Intermediate
Rigid cyclohexyl-phenyl core with high clearing point
Dielectric anisotropy and mesophase stability review
Stereochemical Probe for P450 Engineering
Quantifiable trans-selectivity shift upon enzyme mutation
Chiral GC/HPLC assay calibration with authentic standard
Pharmaceutical Intermediate Research
Phenyl-dependent hydrophobic and π-stacking interactions
Model-response endpoint review; enzyme inhibition assay context
Biocatalytic Hydroxylation of Phenylcyclohexane
Reported high biocatalytic turnover rate and aqueous compatibility
Sustainability and selectivity comparison vs. hydrogenation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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